2-(4-METHOXYPHENYLAZO)-4-METHYLPHENOL
Description
2-(4-Methoxyphenylazo)-4-methylphenol is an azo compound characterized by an aromatic system with a diazenyl (-N=N-) linkage connecting a 4-methoxyphenyl group to a 4-methylphenol moiety. Azo compounds are renowned for their vivid coloration, thermal stability, and versatility in synthetic chemistry.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)diazenyl]-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-3-8-14(17)13(9-10)16-15-11-4-6-12(18-2)7-5-11/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOMBGVJOKGTBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036003 | |
| Record name | 2-[(4-Methoxyphenyl)diazenyl]-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501036003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15096-05-6 | |
| Record name | 2-(4-Methoxybenzeneazo)-4-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015096056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4-Methoxyphenyl)diazenyl]-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501036003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHOXYPHENYLAZO)-4-METHYLPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenylazo)-4-methylphenol typically involves the diazotization of 4-methoxyaniline followed by coupling with 4-methylphenol. The reaction conditions generally include maintaining a low temperature to ensure the stability of the diazonium salt formed during diazotization. The process can be summarized as follows:
Diazotization: 4-Methoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at a temperature of 0-5°C to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methylphenol in an alkaline medium to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reaction time, leading to higher efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenylazo)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
2-(4-Methoxyphenylazo)-4-methylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenylazo)-4-methylphenol involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azo or Imino Linkages
a) 2-[(E)-{[(2-Hydroxyphenyl)Imino]Methyl}Phenol (Schiff Base)
- Structural Differences: Replaces the azo (-N=N-) group with an imino (-C=N-) linkage.
- Properties : Exhibits comparable chelating ability for metal ions but lower thermal stability due to the less robust C=N bond .
- Applications : Used in coordination chemistry and as a precursor for bioactive molecules, but less effective as a dye compared to azo compounds.
b) 4-Methoxybenzoic Acid
- Structural Differences: Shares the 4-methoxybenzoate group but lacks the azo linkage and phenolic -OH group.
- Properties : Higher acidity due to the carboxylic acid group but reduced capacity for π-π interactions .
Phenolic Derivatives with Varied Substituents
a) 2-(5-Isoxazolyl)-4-Methylphenol
- Structural Differences : Replaces the azo-methoxyphenyl group with an isoxazole heterocycle.
- Properties : Higher melting point (175–177°C) due to hydrogen bonding from the isoxazole ring .
- Applications : Functions as a heterocyclic building block in pharmaceuticals, differing from the target compound’s dye applications.
b) 2-(4-Hydroxybutyl)-4-Methylphenol
- Structural Differences : Features a hydroxybutyl chain instead of the azo-methoxyphenyl group.
- Applications : Explored in antioxidant studies, unlike the target compound’s role in colorant chemistry.
Comparative Data Table
Reactivity and Stability
- Azo vs. Imino Linkages: The azo group in this compound provides greater thermal and photochemical stability compared to Schiff bases (e.g., 2-[(E)-{[(2-hydroxyphenyl)imino]methyl}phenol), which are prone to hydrolysis .
- Substituent Effects : The electron-donating methoxy group enhances resonance stabilization in the azo compound, whereas methyl groups increase hydrophobic interactions.
Biological Activity
2-(4-Methoxyphenylazo)-4-methylphenol, known for its unique chemical structure, has garnered attention in various scientific fields due to its potential biological activities. This compound is characterized by the presence of an azo group and a methoxy substituent, which may influence its interaction with biological systems.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C15H15N3O2
- Molecular Weight : 269.30 g/mol
The presence of the methoxy group can enhance lipophilicity, potentially affecting membrane permeability and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
- Antimicrobial Properties : Studies have indicated that it possesses antimicrobial activity against various pathogens, making it a candidate for pharmaceutical applications.
- Anti-inflammatory Effects : Preliminary research suggests that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The phenolic structure allows the compound to act as a free radical scavenger, neutralizing reactive oxygen species (ROS) and reducing oxidative damage.
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in inflammatory pathways, thereby inhibiting their activity and reducing inflammation.
- Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
Antioxidant Activity
A study demonstrated that this compound exhibited a significant ability to reduce oxidative stress in vitro. The compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, showing a dose-dependent scavenging effect. Table 1 summarizes the antioxidant activity compared to standard antioxidants.
| Concentration (µg/mL) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Antimicrobial Properties
In antimicrobial assays, the compound was evaluated against several bacterial strains. The results indicated notable antibacterial activity, particularly against Gram-positive bacteria. Table 2 presents the minimum inhibitory concentrations (MIC) for different bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Anti-inflammatory Effects
In a case study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
